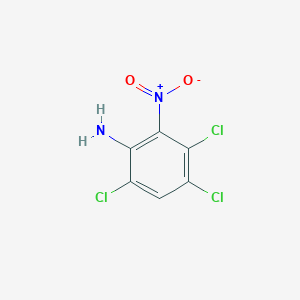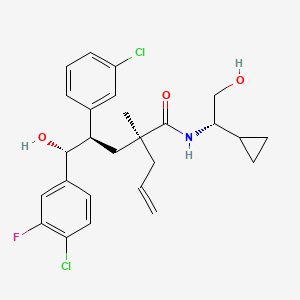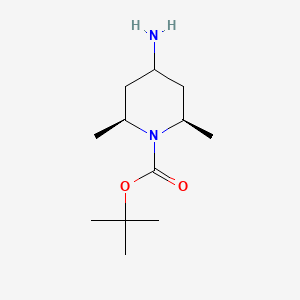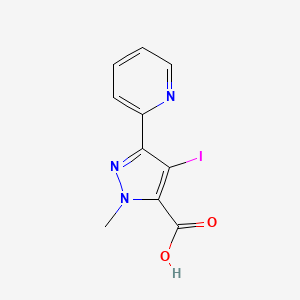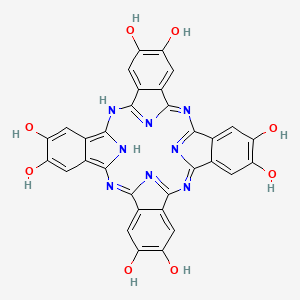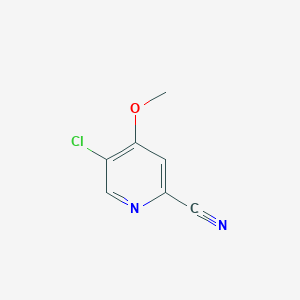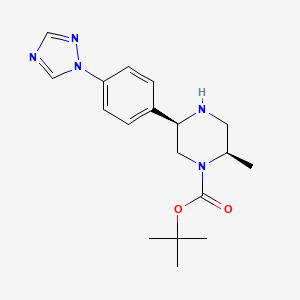
Rel-tert-butyl (2R,5R)-5-(4-(1H-1,2,4-triazol-1-yl)phenyl)-2-methylpiperazine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Rel-tert-butyl (2R,5R)-5-(4-(1H-1,2,4-triazol-1-yl)phenyl)-2-methylpiperazine-1-carboxylate is a synthetic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often used in medicinal chemistry for the development of therapeutic agents.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Rel-tert-butyl (2R,5R)-5-(4-(1H-1,2,4-triazol-1-yl)phenyl)-2-methylpiperazine-1-carboxylate typically involves multiple steps, including the formation of the piperazine ring, introduction of the triazole moiety, and final esterification. Common reagents used in these reactions include tert-butyl chloroformate, triazole derivatives, and various catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Rel-tert-butyl (2R,5R)-5-(4-(1H-1,2,4-triazol-1-yl)phenyl)-2-methylpiperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides using oxidizing agents.
Reduction: Reduction of functional groups using reducing agents.
Substitution: Nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups present in the compound and the reagents used. For example, oxidation may yield oxides, while substitution reactions may introduce new functional groups.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological targets.
Medicine: Investigated for its potential therapeutic effects, such as antimicrobial or anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of Rel-tert-butyl (2R,5R)-5-(4-(1H-1,2,4-triazol-1-yl)phenyl)-2-methylpiperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole moiety may play a crucial role in binding to these targets, leading to modulation of biological pathways and exerting its effects.
Comparación Con Compuestos Similares
Similar Compounds
Rel-tert-butyl (2R,5R)-5-(4-(1H-1,2,4-triazol-1-yl)phenyl)-2-methylpiperazine-1-carboxylate: Known for its unique combination of piperazine and triazole moieties.
Other Piperazine Derivatives: Often used in medicinal chemistry for their diverse pharmacological activities.
Triazole Compounds: Known for their antimicrobial and antifungal properties.
Uniqueness
This compound is unique due to its specific structural features, which may confer distinct biological activities and potential therapeutic applications.
Propiedades
Fórmula molecular |
C18H25N5O2 |
|---|---|
Peso molecular |
343.4 g/mol |
Nombre IUPAC |
tert-butyl (2R,5R)-2-methyl-5-[4-(1,2,4-triazol-1-yl)phenyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C18H25N5O2/c1-13-9-20-16(10-22(13)17(24)25-18(2,3)4)14-5-7-15(8-6-14)23-12-19-11-21-23/h5-8,11-13,16,20H,9-10H2,1-4H3/t13-,16+/m1/s1 |
Clave InChI |
UDQGRTMESDVSSN-CJNGLKHVSA-N |
SMILES isomérico |
C[C@@H]1CN[C@@H](CN1C(=O)OC(C)(C)C)C2=CC=C(C=C2)N3C=NC=N3 |
SMILES canónico |
CC1CNC(CN1C(=O)OC(C)(C)C)C2=CC=C(C=C2)N3C=NC=N3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


